molecular formula C10H18O2 B2881686 2,2,6,6-Tetramethyloxane-4-carbaldehyde CAS No. 1212021-33-4

2,2,6,6-Tetramethyloxane-4-carbaldehyde

Cat. No.: B2881686
CAS No.: 1212021-33-4
M. Wt: 170.252
InChI Key: POPIGHUDRUZIMG-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloxane-4-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a derivative of oxane, characterized by the presence of four methyl groups at positions 2 and 6, and an aldehyde group at position 4. This compound is known for its unique structural features and reactivity, making it a valuable substance in various chemical applications .

Preparation Methods

The synthesis of 2,2,6,6-Tetramethyloxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,6,6-tetramethyloxane-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve the catalytic oxidation of 2,2,6,6-tetramethyloxane-4-methanol using supported metal catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,6,6-Tetramethyloxane-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include 2,2,6,6-tetramethyloxane-4-methanol and 2,2,6,6-tetramethyloxane-4-carboxylic acid .

Scientific Research Applications

2,2,6,6-Tetramethyloxane-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a building block in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyloxane-4-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in various chemical transformations. Molecular targets and pathways involved include enzyme-catalyzed oxidation and reduction reactions, as well as nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

2,2,6,6-Tetramethyloxane-4-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and structural features, which make it a versatile compound in various chemical applications .

Properties

IUPAC Name

2,2,6,6-tetramethyloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPIGHUDRUZIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212021-33-4
Record name 2,2,6,6-tetramethyloxane-4-carbaldehyde
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